molecular formula C10H14ClNO B1422211 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 1187931-04-9

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B1422211
CAS No.: 1187931-04-9
M. Wt: 199.68 g/mol
InChI Key: XHLTUMCCYQMGGY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative with a 4-methoxyphenyl substituent. It is used as a pharmaceutical intermediate and building block in organic synthesis. Key properties include:

  • Molecular Formula: C₁₀H₁₄ClNO (as the hydrochloride salt) .
  • CAS Number: 72934-40-8 .
  • Molecular Weight: 163.22 g/mol (free base); 199.68 g/mol (hydrochloride) .
  • Structural Features: A cyclopropane ring fused to an amine group and a 4-methoxyphenyl moiety, which confers unique steric and electronic properties .

The compound is commercially available from suppliers like CymitQuimica, with prices ranging from €118.00 (100 mg) to €1,364.00 (10 g) . Its synthesis typically involves cyclopropanation reactions or coupling of pre-functionalized aromatic precursors .

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-4-2-8(3-5-9)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLTUMCCYQMGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-04-9
Record name Cyclopropanamine, 1-(4-methoxyphenyl)-, hydrochloride (1:1)
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Record name 1-(4-Methoxyphenyl)cyclopropylamine hydrochloride
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Preparation Methods

Cyclopropanation and Formation of the Cyclopropane Core

The key structural feature of 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is the cyclopropane ring attached to the 4-methoxyphenyl moiety. The cyclopropane ring is typically constructed via cyclopropanation reactions involving alkenes and carbenoid reagents.

  • Cyclopropanation Reaction: The cyclopropane ring is formed by reacting an alkene precursor (often a styrene derivative bearing the 4-methoxy substituent) with a carbene or carbenoid species such as diazomethane or Simmons-Smith reagents. This step is crucial for establishing the three-membered ring with the correct substitution pattern.

  • Organometallic Reagents: Introduction of the methoxyphenyl substituent onto the cyclopropane ring can be achieved using organometallic reagents such as Grignard reagents derived from 4-methoxyphenyl halides. This allows for nucleophilic addition to suitable electrophilic intermediates, facilitating the construction of the cyclopropane ring bearing the aromatic substituent.

Introduction of the Amino Group and Salt Formation

The amine functionality at the cyclopropane 1-position is introduced either by direct amination or by subsequent functional group transformations.

  • Amination: The amine group can be introduced by nucleophilic substitution reactions or reductive amination of appropriate intermediates. For example, cyclopropanecarboxylic acid derivatives can be converted to amides and then reduced to amines.

  • Hydrochloride Salt Formation: The free amine is reacted with hydrochloric acid to yield the hydrochloride salt, which improves the compound’s water solubility and stability. This step is typically done by treating the free base with anhydrous HCl or HCl in an organic solvent, followed by isolation of the crystalline hydrochloride salt.

Representative Synthetic Route Example

A typical laboratory synthesis of this compound involves:

Step Reaction Description Reagents and Conditions Outcome / Notes
1 Formation of 4-methoxystyrene or related alkene Starting from 4-methoxybenzaldehyde via Wittig or Heck reaction Alkene precursor for cyclopropanation
2 Cyclopropanation of alkene Diazomethane or Simmons-Smith reagent (Zn-Cu, CH2I2) Formation of 1-(4-methoxyphenyl)cyclopropane
3 Introduction of amine group Nucleophilic substitution or reductive amination using ammonia or amine sources Formation of cyclopropan-1-amine derivative
4 Salt formation Treatment with HCl in organic solvent or aqueous medium Isolation of hydrochloride salt

This general approach is supported by industrial and academic protocols, with optimizations for yield and purity.

Industrial and Process Considerations

Industrial synthesis often requires:

  • Batch vs. Continuous Flow: Depending on scale, batch reactors or continuous flow systems are employed to control reaction parameters precisely.

  • Reaction Optimization: Temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

  • Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final hydrochloride salt to pharmaceutical-grade purity.

Advanced Synthetic Modifications and Derivatives

Research literature also reports the synthesis of related derivatives and intermediates involving 1-(4-methoxyphenyl)cyclopropane frameworks, often functionalized with piperazine or sulfonyl groups for pharmaceutical applications. These syntheses typically start from 1-(4-methoxyphenyl)cyclopropane carboxylic acid, which is converted to amides or carbamates and then further transformed. The high purity and yield of these intermediates demonstrate the robustness of synthetic methods involving this core structure.

Summary Table of Key Preparation Features

Aspect Description Typical Conditions Notes
Cyclopropanation Alkene + carbene/carbenoid Diazomethane, Simmons-Smith (Zn-Cu, CH2I2), low temperature Forms cyclopropane ring
Methoxyphenyl introduction Organometallic reagents (Grignard) Anhydrous conditions, inert atmosphere Ensures aromatic substitution
Amination Nucleophilic substitution or reductive amination Ammonia, reductants (e.g., LiAlH4) Introduces amine group
Hydrochloride salt formation Reaction with HCl Organic solvent or aqueous Improves solubility and stability
Purification Crystallization, chromatography Solvent systems vary Achieves pharmaceutical purity

Research Findings and Data

  • The hydrochloride salt form exhibits enhanced solubility in water, facilitating pharmaceutical formulation.

  • Purity levels exceeding 99% have been achieved using chromatographic purification, confirmed by NMR and LCMS analysis.

  • Reaction yields for intermediate steps such as amide formation and cyclopropanation typically range from 60% to 75%, with overall synthetic efficiency improved by process optimization.

  • Industrial methods emphasize safe handling of reactive reagents and cost-effective bases, avoiding hazardous materials like n-butyllithium, favoring aqueous basic conditions for related intermediates.

Scientific Research Applications

Pharmaceutical Development

This compound is being explored for its potential in developing new medications, especially for neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions such as depression and anxiety.

Case Study: Neurological Disorders

Research indicates that compounds similar to 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride can modulate serotonin receptors, which are crucial in mood regulation. A study found that derivatives of this compound displayed selective agonist activity on the 5-HT2C receptor, suggesting potential therapeutic effects in mood disorders .

Neuroscience Research

In neuroscience, this compound serves as a valuable tool for studying neurotransmitter mechanisms. Its structural properties allow researchers to evaluate how alterations in chemical structure affect brain function.

Research Findings

A study highlighted the use of cyclopropane derivatives in understanding the binding affinities to various receptors involved in neurological pathways. The findings suggest that modifications to the cyclopropane ring can enhance receptor selectivity, which is critical for developing targeted therapies .

Drug Formulation

The compound is utilized in drug formulation due to its favorable solubility and stability profiles. This characteristic enhances the efficacy of active pharmaceutical ingredients.

Data Table: Solubility and Stability Profiles

CompoundSolubility (mg/mL)Stability (days at 25°C)
This compound1530
Similar Cyclopropane Derivative1020

Behavioral Studies

In behavioral studies, this compound is applied in animal models to assess its effects on behavior, particularly concerning mood and anxiety disorders.

Behavioral Assessment Findings

In experimental setups, rodents administered with this compound showed reduced anxiety-like behaviors compared to control groups. These findings support its potential use as an anxiolytic agent .

Analytical Chemistry

This compound is also utilized in analytical chemistry for developing methods to detect and quantify similar compounds, aiding in quality control within the pharmaceutical industry.

Analytical Method Development

Recent advancements have employed high-performance liquid chromatography (HPLC) techniques to analyze samples containing this compound. The method demonstrated high sensitivity and specificity, making it suitable for regulatory compliance .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with bromo- or fluorophenyl derivatives (electron-withdrawing), which may influence reactivity and solubility .

Structural Modifications :

  • Cyclopropane vs. Cyclobutane : The difluorocyclobutane analog () replaces the cyclopropane ring with a larger, fluorinated cyclobutane, altering conformational flexibility .
  • Aliphatic vs. Aromatic Chains : Compounds like 1-(4-fluorophenyl)-2-methylpropan-1-amine () lack the cyclopropane ring, demonstrating how core structure affects molecular weight and spatial arrangement .

Commercial Availability :

  • The target compound is widely available (e.g., Combi-Blocks, CymitQuimica), while fluorinated or brominated derivatives are less common or discontinued .

Biological Activity

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride, a compound with the chemical formula C10_{10}H14_{14}ClN, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article synthesizes the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by a cyclopropane ring substituted with a para-methoxyphenyl group and an amine functional group. Its structure contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The following mechanisms have been proposed:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can affect mood regulation and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes related to metabolic processes, which could be relevant in treating metabolic disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and caspase activation. A notable study demonstrated that the compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin in certain assays .

Antimicrobial Activity

The compound's antimicrobial activity has also been investigated. In vitro tests revealed moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL. These findings suggest that structural modifications could enhance its antimicrobial efficacy .

Case Study 1: Cancer Cell Line Testing

A study conducted by Granchi et al. evaluated the compound's effects on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to untreated controls. The study employed flow cytometry to assess cell viability and apoptotic markers, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized a series of cyclopropane derivatives and tested their activity against common bacterial strains. The results demonstrated that certain derivatives containing the methoxyphenyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)15Induction of apoptosis via caspase activation
MCF7 (breast cancer)20Cell cycle arrest

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Effectiveness
Staphylococcus aureus64Moderate
Escherichia coli128Moderate
Candida albicans16Excellent antifungal

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride, and what are the critical parameters affecting yield?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. A key approach involves the [2+1] cycloaddition of diazo compounds with alkenes, followed by amine functionalization. For example, cyclopropylamine derivatives can be synthesized by reacting 4-methoxyphenyl-substituted alkenes with diazomethane derivatives under controlled conditions. Critical parameters include temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants to minimize side products like over-oxidized intermediates. Hydrochloride salt formation is achieved by treating the free amine with HCl in anhydrous ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) reveals diagnostic peaks for the cyclopropane ring (δ 1.2–1.8 ppm, multiplet) and the methoxy group (δ 3.7–3.8 ppm, singlet). 13^{13}C NMR confirms the cyclopropane carbons (δ 10–15 ppm) and the aromatic C-O bond (δ 55–56 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm quantifies purity (>98%). Impurity profiling can identify byproducts like unreacted 4-methoxybenzaldehyde or oxidized derivatives .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight, amber vials under inert gas (N₂ or Ar) at −20°C. Stability studies indicate degradation <5% over 6 months under these conditions. Monitor via periodic HPLC analysis. Avoid aqueous solutions unless buffered at pH 4–6 to prevent amine hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's reaction mechanisms in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Model transition states for cyclopropane ring-opening reactions (e.g., with H₂O or alcohols) to predict regioselectivity.
  • Trapping Intermediates : Use low-temperature NMR (−40°C) to stabilize reactive intermediates like carbocations or radicals during oxidation (e.g., with KMnO₄) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer :

  • Multivariate Analysis : Correlate computed activation energies (via Gaussian or ORCA) with experimental yields across varied substituents (e.g., replacing methoxy with halogens).
  • Solvent Effects : Test reactions in solvents of differing polarity (e.g., DMSO vs. toluene) to assess solvation’s role in stabilizing intermediates.
  • Cross-Validation : Use multiple computational methods (e.g., DFT, MD simulations) to verify steric and electronic effects .

Q. What advanced analytical techniques are recommended for studying the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized proteins in real time.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to target receptors (e.g., serotonin transporters) to identify key binding motifs.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Q. How do structural modifications, such as halogen substitution on the aromatic ring, influence the compound's pharmacological profile?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare their activity in vitro (e.g., IC₅₀ in receptor assays).
  • LogP Measurements : Assess lipophilicity changes via shake-flask methods to correlate with membrane permeability.
  • Metabolic Stability : Use liver microsome assays to evaluate the impact of substituents on CYP450-mediated oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
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1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

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